N-(3-phenylpropyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
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Overview
Description
N-(3-phenylpropyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by its unique structure, which includes a phenylpropyl group, a pyridinyl group, and an oxadiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpropyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Azetidine Ring Formation: The azetidine ring can be formed by the cyclization of suitable amino alcohols or amino halides.
Coupling Reactions: The final compound is obtained by coupling the oxadiazole and azetidine intermediates with the phenylpropyl and pyridinyl groups using reagents such as coupling agents (e.g., EDC, DCC) and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylpropyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-phenylpropyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Specific pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-(3-phenylpropyl)-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide: can be compared with other azetidine derivatives and oxadiazole-containing compounds.
Similar Compounds: this compound, 3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, and 3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-phenylpropyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-20(22-11-4-8-15-6-2-1-3-7-15)25-13-17(14-25)19-23-18(24-27-19)16-9-5-10-21-12-16/h1-3,5-7,9-10,12,17H,4,8,11,13-14H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEWADSOQKJRDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCCCC2=CC=CC=C2)C3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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